molecular formula C18H23N5O4 B2577362 6-(4-(6-isopropoxynicotinoyl)piperazin-1-yl)-3-methylpyrimidine-2,4(1H,3H)-dione CAS No. 2309554-66-1

6-(4-(6-isopropoxynicotinoyl)piperazin-1-yl)-3-methylpyrimidine-2,4(1H,3H)-dione

Cat. No. B2577362
CAS RN: 2309554-66-1
M. Wt: 373.413
InChI Key: LBAGNSMTTZBONM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(4-(6-isopropoxynicotinoyl)piperazin-1-yl)-3-methylpyrimidine-2,4(1H,3H)-dione, also known as IPMPD, is a novel compound with potential biomedical applications. It is a small molecule inhibitor of the protein-protein interaction between the transcription factor STAT3 and its upstream activator JAK2, which is involved in various diseases, including cancer, inflammation, and autoimmune disorders.

Scientific Research Applications

Marine-Derived Diketopiperazine Derivatives

Marine-derived actinomycete Streptomyces sp. FXJ7.328 produces diketopiperazine derivatives with potential antivirus activity against influenza A (H1N1) virus. These compounds demonstrate the diverse biological activities that marine organisms can offer for pharmaceutical applications Wang et al., 2013.

Anticancer and Anti-inflammatory Applications

Pyrimidine-piperazine-chromene and -quinoline conjugates have been synthesized and evaluated for their anti-proliferative activities against human breast cancer cell lines (MCF-7) and human embryonic kidney cells (HEK293). These compounds have shown potential as anticancer agents, with certain derivatives displaying better anti-proliferative activities than the drug curcumin Parveen et al., 2017.

Antiproliferative and Erythroid Differentiation Effects

Piperazine derivatives have been investigated for their antiproliferative effects and ability to induce erythroid differentiation in K-562 human chronic myelogenous leukemia cells. This research highlights the potential therapeutic applications of piperazine derivatives in treating leukemia Saab et al., 2013.

Synthesis and Evaluation of Fluorescent Ligands for Receptors

The synthesis of "long-chain" 1-(2-methoxyphenyl)piperazine derivatives containing an environment-sensitive fluorescent moiety for visualizing 5-HT1A receptors in CHO cells showcases the application of these compounds in receptor studies and drug development Lacivita et al., 2009.

Herbicidal Applications

Novel 1-phenyl-piperazine-2,6-diones have been developed with significant herbicidal activity, demonstrating the potential of these compounds in agricultural applications. The synthesis route and evaluation of these compounds highlight their importance in developing new herbicides Li et al., 2005.

properties

IUPAC Name

3-methyl-6-[4-(6-propan-2-yloxypyridine-3-carbonyl)piperazin-1-yl]-1H-pyrimidine-2,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N5O4/c1-12(2)27-15-5-4-13(11-19-15)17(25)23-8-6-22(7-9-23)14-10-16(24)21(3)18(26)20-14/h4-5,10-12H,6-9H2,1-3H3,(H,20,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBAGNSMTTZBONM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=NC=C(C=C1)C(=O)N2CCN(CC2)C3=CC(=O)N(C(=O)N3)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N5O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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